Borussertib
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Borussertib is a covalent-allosteric inhibitor of protein kinase Akt (also known as protein kinase B). It was developed as a first-in-class compound and has garnered attention due to its potent activity against Akt. Specifically, it inhibits Akt wt (wild-type) with an impressive IC50 value of 0.8 nM and a Ki value of 2.2 nM . Akt plays a crucial role in cell survival, growth, and proliferation, making this compound an exciting target for research and potential therapeutic applications.
Biochemical Analysis
Biochemical Properties
Borussertib interacts with the protein kinase Akt, specifically binding to two noncatalytic cysteines at positions 296 and 310 . This interaction involves the formation of a covalent bond with Cys296 . The unique activation mechanism of Akt involves a change of the relative orientation of its N-terminal pleckstrin homology (PH) and the kinase domain, making this kinase suitable for highly specific allosteric modulation .
Cellular Effects
This compound has demonstrated strong antiproliferative activity in cancer cell lines harboring genetic alterations within the PTEN, PI3K, and RAS signaling pathways . It influences cell function by inhibiting the Akt pathway, which plays a key role in cell proliferation, metabolism, and cell survival . Furthermore, this compound displayed antitumor activity in combination with the MEK inhibitor trametinib in patient-derived xenograft models of mutant KRAS pancreatic and colon cancer .
Molecular Mechanism
This compound exerts its effects at the molecular level through a covalent-allosteric mode of action. It binds at the interdomain region between the kinase-domain and the PH-domain . The detailed view of the binding mode of this compound reveals covalent bond formation to Cys296 . This binding interaction leads to the stabilization of the inactive conformation of Akt, thereby inhibiting its activity .
Metabolic Pathways
This compound is involved in the PI3K/AKT signaling pathway
Subcellular Localization
It is known that the protein kinase Akt, the target of this compound, is found in various cellular compartments depending on its isoform . Akt1 is expressed ubiquitously and found in the cytosol as well as at the plasma membrane, whereas Akt2 can be found in muscle tissue and especially within mitochondria, while Akt3 is localized in the nucleus and shows high expression in neurons .
Preparation Methods
Synthetic Routes:: The synthetic routes for Borussertib are not widely documented in the literature. custom synthesis services are available for its rapid production.
Industrial Production Methods:: Unfortunately, specific industrial-scale production methods for this compound remain undisclosed. Researchers primarily rely on custom synthesis or academic laboratories for access to this compound.
Chemical Reactions Analysis
Types of Reactions:: Borussertib likely undergoes various chemical reactions, including but not limited to:
- Covalent modification: As a covalent-allosteric inhibitor, it forms a stable bond with Akt.
- Allosteric regulation: this compound binds to a site distinct from the ATP-binding pocket, altering Akt’s conformation and inhibiting its activity.
Common Reagents and Conditions:: The exact reagents and conditions used in this compound synthesis are proprietary. understanding its covalent-allosteric nature provides insights into its design.
Major Products:: The primary product of this compound’s interaction with Akt is the inhibition of Akt kinase activity. This disruption affects downstream signaling pathways involved in cell survival and proliferation.
Scientific Research Applications
Borussertib’s applications span various scientific domains:
Cancer Research: Investigating its effects on tumor growth, metastasis, and drug resistance.
Cell Biology: Studying Akt signaling pathways and cellular responses.
Drug Development: Exploring its potential as an anticancer agent.
Mechanism of Action
Borussertib’s mechanism involves:
Covalent Binding: It forms a covalent bond with Akt, leading to allosteric inhibition.
Downstream Effects: By inhibiting Akt, it disrupts downstream pathways like mTOR and promotes apoptosis.
Comparison with Similar Compounds
While detailed comparisons are scarce, Borussertib’s uniqueness lies in its covalent-allosteric mode of action. Similar compounds may include other Akt inhibitors like MK-2206 and GDC-0068.
Properties
IUPAC Name |
N-[2-oxo-3-[1-[[4-(5-oxo-3-phenyl-6H-1,6-naphthyridin-2-yl)phenyl]methyl]piperidin-4-yl]-1H-benzimidazol-5-yl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H32N6O3/c1-2-33(43)38-26-12-13-31-32(20-26)42(36(45)40-31)27-15-18-41(19-16-27)22-23-8-10-25(11-9-23)34-28(24-6-4-3-5-7-24)21-29-30(39-34)14-17-37-35(29)44/h2-14,17,20-21,27H,1,15-16,18-19,22H2,(H,37,44)(H,38,43)(H,40,45) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBRBOYWXDLHDC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC2=C(C=C1)NC(=O)N2C3CCN(CC3)CC4=CC=C(C=C4)C5=C(C=C6C(=N5)C=CNC6=O)C7=CC=CC=C7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H32N6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What makes Borussertib a unique AKT inhibitor and how does this impact its efficacy?
A1: Unlike many AKT inhibitors, this compound functions as a covalent-allosteric inhibitor. [] This means it binds to a site on AKT1 distinct from the active site, inducing a conformational change that prevents the enzyme from functioning. [, ] This unique mechanism of action potentially translates to higher selectivity for AKT1 and reduced off-target effects compared to traditional ATP-competitive inhibitors. Notably, this compound demonstrates promising antiproliferative activity against cancer cell lines with mutations in the PTEN, PI3K, and RAS signaling pathways, highlighting its potential therapeutic value. []
Q2: Has the interaction between this compound and AKT1 been structurally characterized?
A2: Yes, the crystal structure of this compound bound to autoinhibited AKT1 has been elucidated. [, ] This structural information provides crucial insights into the molecular interactions responsible for this compound's inhibitory activity and can be leveraged for further drug development efforts.
Q3: What is the preclinical evidence supporting this compound's use as a potential cancer treatment?
A3: this compound demonstrates significant antitumor activity in combination with the MEK inhibitor Trametinib in preclinical models. [] Specifically, patient-derived xenograft models of pancreatic and colon cancer harboring KRAS mutations showed promising responses to the combination therapy. [] These findings suggest this compound, especially in combination therapies, holds potential as a novel therapeutic strategy for KRAS-mutant cancers.
Q4: Where can I find more detailed data about this compound?
A4: The paper "Data for DCP probe this compound" [] suggests the existence of a more comprehensive dataset related to the compound. This likely includes information beyond what is presented in the provided abstracts. Exploring this resource could offer valuable insights into this compound's properties and potential applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.